

Part 1: Molecular Structure and Core Physicochemical Properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *7-Bromo-3-methyl-1H-indole*

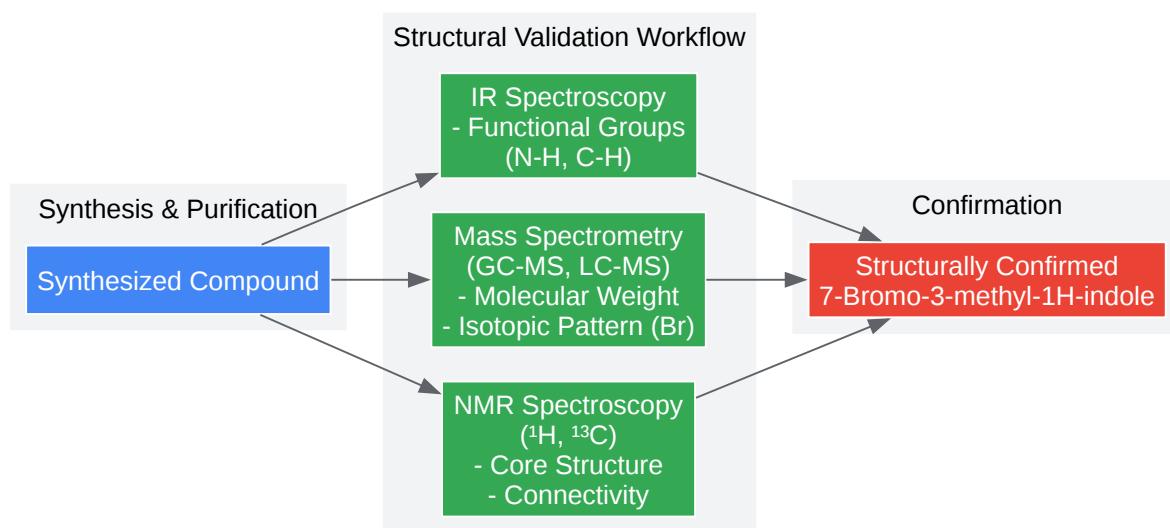
Cat. No.: B3430690

[Get Quote](#)

The unique arrangement of the bromo and methyl substituents on the indole core dictates the molecule's physical properties and its chemical reactivity. Understanding these fundamental characteristics is the first step in its effective application.

Caption: Molecular structure of **7-Bromo-3-methyl-1H-indole**.

Physicochemical Data Summary


The following table summarizes the core physical and chemical properties of **7-Bromo-3-methyl-1H-indole**.

Property	Value	Source(s)
Molecular Formula	C_9H_8BrN	[4]
Molecular Weight	210.07 g/mol	[4]
Appearance	Yellow Liquid	[5]
CAS Number	853355-96-1	[6]
Purity	Typically $\geq 95\%$	[4]
Melting Point	Data not available. For comparison, the related 7-Bromo-1-methyl-1H-indole has a melting point of 50.5-53 °C.	[7]
Boiling Point	Data not available. For comparison, 7-bromoindole has a boiling point of 85-86 °C at 0.2 mmHg.	[8]
Solubility	Expected to be soluble in common organic solvents like chloroform ($CDCl_3$), dichloromethane (DCM), ethyl acetate, and methanol. Poorly soluble in water.	Inferred

Expert Insights: The physical state (liquid) at room temperature, as noted in one synthesis, suggests that the introduction of the C3-methyl group disrupts the crystal packing that might otherwise be present, compared to its N-methylated or unsubstituted counterparts which are solids.[\[5\]](#)[\[7\]](#) The precise melting and boiling points would need to be determined experimentally, but the values for related isomers provide a reasonable estimation range.

Part 2: Spectroscopic and Analytical Characterization

Structural confirmation and purity assessment are paramount. A multi-technique approach ensures unambiguous identification. The choice of analytical methods is driven by the need to probe specific aspects of the molecule's structure, from the proton and carbon framework to the presence of key functional groups.

[Click to download full resolution via product page](#)

Caption: Workflow for the spectroscopic characterization of a synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise carbon-hydrogen framework of an organic molecule. The chemical shifts, integration, and coupling patterns provide a detailed map of the structure.

Reported NMR Data[\[5\]](#)

Nucleus	Chemical Shift (δ , ppm)	Multiplicity / Coupling Constant (J, Hz)	Assignment
^1H NMR	8.06	s	N-H
7.55	d, J = 7.9	H4	
7.37	d, J = 7.6	H6	
7.08 – 6.97	m	H2, H5	
2.35	d, J = 1.0	C3-CH ₃	
^{13}C NMR	135.07	-	C7a
129.64	-	C3a	
124.31	-	C6	
122.33	-	C4	
120.42	-	C5	
118.23	-	C2	
113.13	-	C3	
104.75	-	C7	
9.97	-	C3-CH ₃	

Expert Interpretation:

- ^1H NMR: The broad singlet at 8.06 ppm is characteristic of the indole N-H proton. The downfield aromatic protons at 7.55 and 7.37 ppm are indicative of protons adjacent to the electron-withdrawing bromine atom and the fused ring system. The small doublet for the methyl group at 2.35 ppm shows weak coupling to the H2 proton, a common feature in 3-methylindoles.
- ^{13}C NMR: The signal at 104.75 ppm is assigned to C7, the carbon directly attached to the bromine, which is shifted upfield due to the heavy atom effect. The methyl carbon appears distinctly upfield at 9.97 ppm.

Protocol: ^1H and ^{13}C NMR Analysis

- Sample Preparation: Accurately weigh 5-10 mg of purified **7-Bromo-3-methyl-1H-indole** and dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl_3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- Instrumentation: Use a high-field NMR spectrometer (e.g., 500 MHz) for optimal resolution and sensitivity.
- Data Acquisition: Record a standard ^1H spectrum followed by a $^{13}\text{C}\{^1\text{H}\}$ proton-decoupled spectrum. For unambiguous assignments, 2D correlation experiments such as COSY (^1H - ^1H correlation) and HSQC (^1H - ^{13}C one-bond correlation) are highly recommended.
- Data Processing: Process the raw data (FID) using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the TMS signal at 0.00 ppm.

Mass Spectrometry (MS)

MS provides the molecular weight and, through fragmentation analysis, further structural information. For halogenated compounds, it offers a definitive signature.

Expected Mass Spectrum:

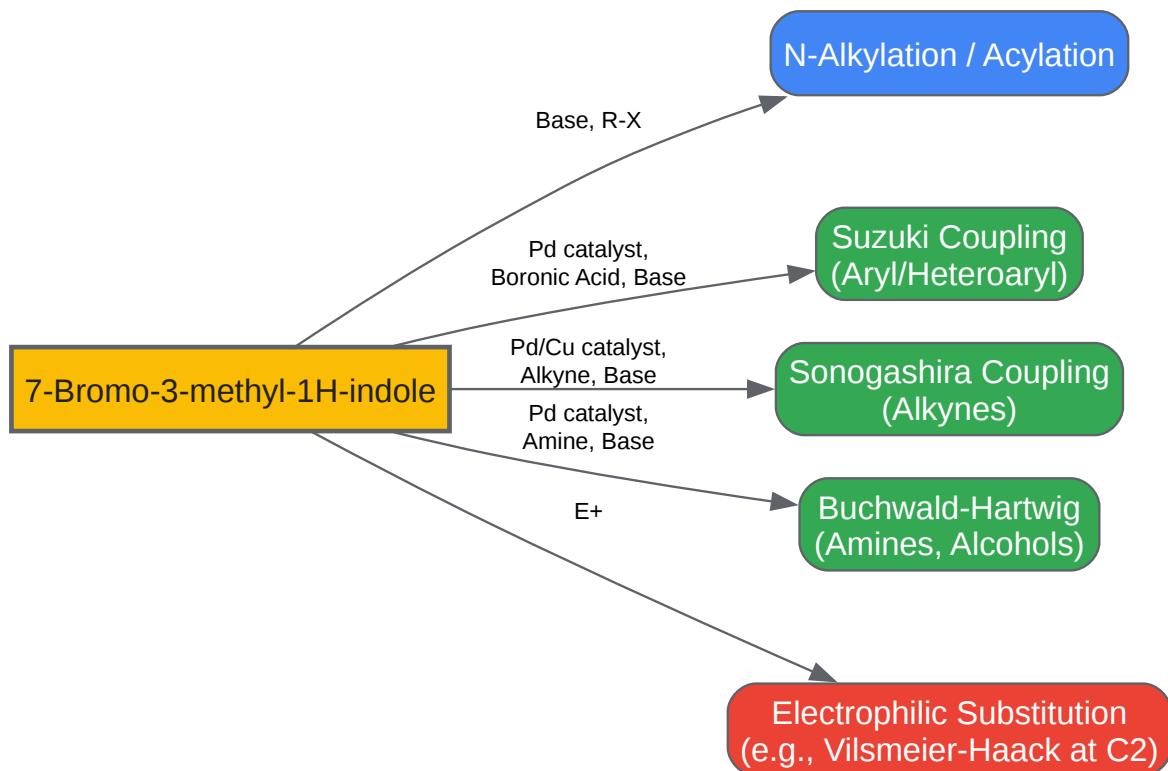
- Molecular Ion (M^+): A prominent pair of peaks at m/z 209 and 211.
- Isotopic Pattern: The two molecular ion peaks will have a relative intensity ratio of approximately 1:1, which is the characteristic isotopic signature of a molecule containing one bromine atom (^{79}Br and ^{81}Br isotopes).^[9]
- Key Fragmentation: Expect loss of a methyl radical ($[\text{M}-15]^+$) to give a peak at m/z 194/196, or loss of the bromine atom ($[\text{M}-79/81]^+$) to give a peak at m/z 130.

Protocol: GC-MS Analysis

- Sample Preparation: Prepare a dilute solution (approx. 1 mg/mL) of the compound in a volatile solvent like ethyl acetate or dichloromethane.

- Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.
- GC Method: Use a standard non-polar capillary column (e.g., DB-5ms). Set a temperature program starting at ~100 °C and ramping to ~280 °C to ensure elution of the compound.
- MS Method: Set the mass spectrometer to scan a range of m/z 40-400. The EI energy should be set to a standard 70 eV.
- Data Analysis: Analyze the resulting chromatogram to determine the retention time and purity. Examine the mass spectrum of the corresponding peak to confirm the molecular weight and isotopic pattern.

Infrared (IR) Spectroscopy


IR spectroscopy is a rapid and simple method to confirm the presence of key functional groups.

Expected Characteristic Absorption Bands:

- ~3400 cm⁻¹: N-H stretching vibration (sharp).
- ~3100-3000 cm⁻¹: Aromatic C-H stretching.
- ~2950-2850 cm⁻¹: Aliphatic C-H stretching (from the methyl group).
- ~1600-1450 cm⁻¹: Aromatic C=C ring stretching vibrations.
- ~600-500 cm⁻¹: C-Br stretching.

Part 3: Chemical Reactivity and Synthetic Landscape

The synthetic value of **7-Bromo-3-methyl-1H-indole** lies in the orthogonal reactivity of its functional groups. The electron-rich indole core, the N-H site, and the C-Br bond can all be targeted under different reaction conditions, making it a highly versatile intermediate.

[Click to download full resolution via product page](#)

Caption: Key reactive sites and synthetic transformations of **7-Bromo-3-methyl-1H-indole**.

Core Reactivity Insights:

- **N-H Acidity:** The indole N-H proton is weakly acidic and can be deprotonated with a suitable base (e.g., NaH, K₂CO₃) to form an indolyl anion. This anion is a potent nucleophile, readily undergoing alkylation, acylation, or serving as a directing group for other transformations.[\[10\]](#)
- **Electrophilic Aromatic Substitution:** The indole ring is electron-rich and generally undergoes electrophilic substitution preferentially at the C3 position. However, since this position is blocked by a methyl group, reactions with strong electrophiles may occur at the C2 position of the pyrrole ring, or on the benzene ring, directed by the existing substituents.

- C-Br Bond Reactivity: This is arguably the most synthetically valuable feature. The C-Br bond is an ideal handle for palladium-catalyzed cross-coupling reactions. This allows for the precise and efficient formation of C-C, C-N, and C-O bonds, a cornerstone of modern drug discovery for building molecular complexity and exploring Structure-Activity Relationships (SAR).[\[3\]](#)[\[11\]](#)

Protocol: Representative Suzuki-Miyaura Cross-Coupling

This protocol describes a self-validating system for functionalizing the C7 position, a common objective in a drug discovery workflow.

- Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add **7-Bromo-3-methyl-1H-indole** (1.0 equiv), the desired arylboronic acid (1.2 equiv), a palladium catalyst such as $\text{Pd}(\text{PPh}_3)_4$ (0.05 equiv), and a base such as K_2CO_3 (3.0 equiv).
- Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane/water (4:1 ratio). The choice of solvent and base is critical and may require optimization depending on the specific substrates.
- Reaction Execution: Heat the reaction mixture to 80-100 °C and monitor its progress by thin-layer chromatography (TLC) or LC-MS.
- Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na_2SO_4 , and concentrate under reduced pressure.
- Purification: Purify the crude product by flash column chromatography on silica gel to yield the 7-aryl-3-methyl-1H-indole.

Part 4: Applications in Drug Discovery

The indole nucleus is considered a "privileged scaffold" because its derivatives can bind to a wide range of biological targets with high affinity.[\[2\]](#) **7-Bromo-3-methyl-1H-indole** is not an active pharmaceutical ingredient itself, but rather a high-value starting material for creating compounds with therapeutic potential.

Strategic Value:

- Kinase Inhibitors: Many potent kinase inhibitors feature a substituted indole core. The ability to systematically modify the C7 position of this building block allows for the exploration of the solvent-exposed regions of an enzyme's active site, which is a key strategy for enhancing potency and achieving selectivity.[11]
- Anticancer Agents: Indole derivatives are well-represented among anticancer agents, often functioning by targeting tubulin or specific signaling pathways.[2]
- CNS Agents: The indole structure is present in key neurotransmitters like serotonin. Derivatives are frequently explored for activity as antidepressants, antipsychotics, and other central nervous system (CNS) agents.

The strategic role of this compound is to serve as a platform. By using the C7-bromo position for diversification (e.g., via Suzuki coupling) and potentially modifying the N1 position, a chemist can rapidly generate a library of related analogues. This library can then be screened to identify hits and develop SAR for a drug discovery program.

References

- The Royal Society of Chemistry. (n.d.). Supporting information.
- PubChem. (n.d.). 7-Bromo-1-methyl-1H-indole.
- National Center for Biotechnology Information. (2023). Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ -Lyase NL1-NL3. PubMed Central.
- National Center for Biotechnology Information. (n.d.). Indole: A promising scaffold for the discovery and development of potential anti-tubercular agents. PubMed Central.
- MDPI. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Indole: A promising scaffold for the discovery and development of potential anti-tubercular agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 7-Bromo-3-methyl-1H-indole | CymitQuimica [cymitquimica.com]
- 5. rsc.org [rsc.org]
- 6. 7-BROMO-3-METHYL-1H-INDOLE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 7. 280752-68-3 Cas No. | 7-Bromo-1-methyl-1H-indole | Apollo [store.apolloscientific.co.uk]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ -Lyase NL1-NL3 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- To cite this document: BenchChem. [Part 1: Molecular Structure and Core Physicochemical Properties]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3430690#physical-and-chemical-properties-of-7-bromo-3-methyl-1h-indole]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com